Benzene, 1-chloro-4-(2,2-dinitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a chlorine atom and a 2,2-dinitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- typically involves the nitration of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups enhances the reactivity of the chlorine atom towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, influenced by the existing substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases can be used under elevated temperatures.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Reduction: Formation of 1-chloro-4-(2,2-diaminoethenyl)benzene.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2,4-dinitro-: Similar structure but with nitro groups at different positions.
Benzene, 1-chloro-4-(2,2-dicyanoethenyl)-: Contains cyano groups instead of nitro groups.
Uniqueness
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is unique due to the specific positioning of its substituents, which significantly influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups makes it a versatile compound for various chemical transformations.
Properties
CAS No. |
109520-78-7 |
---|---|
Molecular Formula |
C8H5ClN2O4 |
Molecular Weight |
228.59 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-3-1-6(2-4-7)5-8(10(12)13)11(14)15/h1-5H |
InChI Key |
PSEADLBPRDTSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C([N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.